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Abstract
D-ala-peptide-T-amide (DAPTA), a synthetic octapeptide analog of Peptide T, is a potent and

selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This technical guide

provides an in-depth overview of the foundational research on DAPTA, detailing its mechanism

of action, quantitative binding data, key experimental protocols, and its impact on critical

signaling pathways. DAPTA has been investigated primarily for its therapeutic potential as a

viral entry inhibitor for R5-tropic HIV-1 strains and for its neuroprotective properties.[3][4] Its

ability to block the interaction of the HIV-1 envelope glycoprotein gp120 with the CCR5 co-

receptor forms the basis of its antiviral activity.[5] Furthermore, DAPTA has demonstrated

immunomodulatory and anti-inflammatory effects through the downregulation of signaling

pathways such as NF-κB and Notch.[6]

Mechanism of Action
DAPTA's primary mechanism of action is the competitive antagonism of the CCR5 receptor.[3]

By binding to CCR5, DAPTA allosterically inhibits the binding of natural ligands, including the

HIV-1 gp120 envelope protein.[3] This blockade is crucial in preventing the entry of R5-tropic

HIV-1 strains into host cells, a process that requires the sequential binding of gp120 to the CD4

receptor and then to a co-receptor, most commonly CCR5.[3]
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Beyond its role as a viral entry inhibitor, DAPTA exhibits neuroprotective and anti-inflammatory

activities.[6][7] In models of neuroinflammation, DAPTA has been shown to reduce microglia

and astrocyte activation.[2] These effects are mediated, in part, by its ability to modulate key

inflammatory signaling pathways.

Quantitative Data
The following table summarizes the quantitative data regarding the binding affinity and

inhibitory concentration of DAPTA from various foundational studies.

Parameter Value Assay/System Source

IC50 0.06 nM

Inhibition of gp120

(BaL strain) binding to

CCR5

[5]

IC50 0.32 nM

Inhibition of gp120

(CM235 strain)

binding to CCR5

[5]

IC50 55 pM

Inhibition of

gp120BaL/sCD4

binding to CCR5

(Cf2Th/synR5 cells)

[8]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of DAPTA.

CCR5 Binding Assay: Radioligand Competition
This assay quantifies DAPTA's ability to compete with a radiolabeled ligand for binding to the

CCR5 receptor.

Materials:

Cell membranes from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).
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Radioligand: [¹²⁵I]-gp120.

Soluble CD4 (sCD4).

Unlabeled DAPTA at a range of concentrations.

Assay Buffer (e.g., 50 mM Tris, 1 mM MgCl₂, 0.5% BSA).

96-well filter plates.

Vacuum filtration manifold.

Scintillation counter.

Procedure:

Prepare serial dilutions of DAPTA.

In a 96-well plate, add assay buffer, the DAPTA dilution, [¹²⁵I]-gp120, sCD4, and the

CCR5-expressing cell membrane preparation.

Incubate the plate to allow binding to reach equilibrium.

Transfer the contents of the plate to a 96-well filter plate and wash with ice-cold assay

buffer to separate bound from unbound radioligand.

Allow the filters to dry and measure the radioactivity in each well using a scintillation

counter.

Plot the percentage of specific binding against the log concentration of DAPTA to

determine the IC50 value.[1]

Neuroprotection Assay: TUNEL Staining for Apoptosis
This protocol assesses the ability of DAPTA to protect primary neuronal cultures from gp120-

induced apoptosis.

Materials:
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Primary hippocampal neuronal cultures.

Recombinant HIV-1 gp120.

DAPTA.

Phosphate-buffered saline (PBS).

4% Paraformaldehyde in PBS.

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture.

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

Fluorescence microscope.

Procedure:

Culture primary hippocampal neurons on coverslips.

Pre-incubate the neuronal cultures with desired concentrations of DAPTA for 1 hour before

the addition of gp120.

Induce neurotoxicity by adding recombinant gp120 to the culture medium.

Incubate for 24-48 hours.

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells.

Perform the TUNEL assay according to the manufacturer's instructions to label fragmented

DNA.

Counterstain the nuclei with DAPI.

Mount the coverslips and visualize using a fluorescence microscope.
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Quantify the percentage of TUNEL-positive (apoptotic) cells.

Signaling Pathways
DAPTA's interaction with CCR5 leads to the modulation of downstream signaling pathways,

particularly those involved in inflammation and immune responses.

Inhibition of NF-κB Signaling Pathway
DAPTA has been shown to downregulate the NF-κB signaling pathway.[6] In inflammatory

conditions, the binding of ligands to receptors like TNFR can trigger a cascade that leads to the

phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65 subunit,

allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

DAPTA, by blocking CCR5, can interfere with signaling events that contribute to NF-κB

activation. Studies in an Experimental Autoimmune Encephalomyelitis (EAE) model showed

that DAPTA treatment led to a decrease in NF-κB p65 and an increase in its inhibitor, IκBα.[6]
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DAPTA's inhibition of the NF-κB signaling cascade.
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Downregulation of Notch Signaling Pathway
Research has also implicated DAPTA in the downregulation of the Notch signaling pathway.[6]

The Notch pathway is a critical cell-cell communication system that regulates cell fate

decisions. Ligand binding to the Notch receptor leads to proteolytic cleavage and the release of

the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it acts as

a transcriptional co-activator for target genes. In the context of EAE, DAPTA treatment was

found to decrease the expression of Notch-1 and Notch-3.[6]
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DAPTA's indirect downregulation of the Notch signaling pathway.
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Clinical Perspectives
Early clinical trials of intranasally administered DAPTA in HIV-infected individuals have shown

some promising results. In one study, DAPTA treatment was associated with a mean CD4

increase of 33% in five out of eleven patients and a reduction of the viral reservoir in

monocytes to undetectable levels in most patients.[9] Another clinical trial was designed to

assess the safety and efficacy of DAPTA in eliminating treatment-resistant infectious virus in

peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals with suppressed

plasma viral loads.[10] These studies suggest potential antiviral and immunological benefits,

although larger, controlled trials are necessary to fully establish its therapeutic efficacy.

Conclusion
DAPTA is a well-characterized CCR5 antagonist with potent antiviral and neuroprotective

activities demonstrated in preclinical studies. Its mechanism of action, centered on the

blockade of the CCR5 receptor, leads to the inhibition of R5-tropic HIV-1 entry and the

modulation of key inflammatory signaling pathways. The quantitative data on its binding affinity

and the detailed experimental protocols provided in this guide offer a solid foundation for further

research and development of DAPTA as a potential therapeutic agent for HIV infection and

neuroinflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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